RapaLink-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C91H138N12O24 |

|---|---|

Peso molecular |

1784.1 g/mol |

Nombre IUPAC |

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C91H138N12O24/c1-60-18-12-11-13-19-61(2)76(112-8)55-70-24-21-66(7)91(111,127-70)85(108)88(109)102-29-16-14-20-72(102)89(110)125-77(56-73(104)62(3)51-65(6)83(107)84(114-10)82(106)64(5)50-60)63(4)52-67-22-25-75(78(53-67)113-9)124-49-48-123-58-69-57-101(100-98-69)31-33-116-35-37-118-39-41-120-43-45-122-47-46-121-44-42-119-40-38-117-36-34-115-32-27-79(105)94-28-15-17-30-103-87-80(86(92)95-59-96-87)81(99-103)68-23-26-74-71(54-68)97-90(93)126-74/h11-13,18-19,23,26,51,54,57,59-60,62-64,66-67,70,72,75-78,83-84,107,111H,14-17,20-22,24-25,27-50,52-53,55-56,58H2,1-10H3,(H2,93,97)(H,94,105)(H2,92,95,96)/b13-11+,18-12+,61-19+,65-51+/t60-,62-,63-,64-,66-,67-,70+,72-,75+,76-,77+,78-,83+,84+,91-/m1/s1 |

Clave InChI |

QDOGZMBPRITPMZ-LFEDRMHTSA-N |

SMILES isomérico |

C[C@@H]1CC[C@H]2C[C@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@H]4CC[C@@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)/C)O)OC)C)C)/C)OC |

SMILES canónico |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)C)O)OC)C)C)C)OC |

Origen del producto |

United States |

Foundational & Exploratory

RapaLink-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common feature in many human cancers, making mTOR an attractive target for therapeutic intervention.[1][2] this compound was developed to overcome the limitations of previous generations of mTOR inhibitors by combining the functionalities of rapamycin and a second-generation mTOR kinase inhibitor, MLN0128, connected by an inert chemical linker.[3] This unique structure allows for a more potent and durable inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a promising strategy for treating cancers that have developed resistance to earlier mTOR inhibitors.

Core Mechanism of Action

This compound exerts its inhibitory effects through a bivalent interaction with the mTOR kinase. One part of the molecule, the rapamycin moiety, binds to the FK506 binding protein 12 (FKBP12). This FKBP12-RapaLink-1 complex then allosterically binds to the FRB domain of mTOR, a mechanism shared with first-generation mTOR inhibitors (rapalogs). The second component of this compound, the MLN0128 moiety, is an ATP-competitive inhibitor that targets the kinase domain of mTOR. This dual-binding mechanism allows this compound to effectively inhibit both mTORC1 and mTORC2, leading to a comprehensive blockade of downstream signaling pathways.

At low doses, this compound selectively and completely inhibits mTORC1 signaling, affecting both rapamycin-sensitive and -resistant substrates. At higher concentrations, it also inhibits mTORC2. This dose-dependent activity makes this compound a valuable tool for dissecting the distinct functions of mTORC1 and mTORC2.

Signaling Pathways Affected by this compound

This compound's inhibition of mTORC1 and mTORC2 leads to the disruption of multiple downstream signaling cascades critical for cancer cell survival and proliferation.

mTORC1 Signaling Pathway

The inhibition of mTORC1 by this compound leads to the dephosphorylation of key downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). This results in the suppression of protein synthesis and cell cycle progression.

mTORC2 Signaling Pathway

At higher concentrations, this compound also inhibits mTORC2, which is responsible for the phosphorylation and activation of Akt at serine 473 (S473). The inhibition of Akt, a central node in cell survival signaling, leads to decreased cell survival and can induce apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound on Cell Viability

| Cell Line | This compound Concentration | Treatment Duration | Effect on Cell Viability | Reference |

| 786-o (Renal Cell Carcinoma) | 1-1000 nmol/L | 72 hours | Decreased viability | |

| A498 (Renal Cell Carcinoma) | 1-1000 nmol/L | 72 hours | Decreased viability | |

| SU-R-786-o (Sunitinib-Resistant) | 100 nmol/L | 24-96 hours | Significantly greater growth suppression than temsirolimus | |

| U87MG (Glioblastoma) | 0-200 nM | 3 days | Growth inhibition | |

| LAPC9 (Prostate Cancer Organoids) | 0.1 µM | 48 hours | Reduced viability |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | This compound Dosage | Treatment Schedule | Outcome | Reference |

| SU-R-RCC (Sunitinib-Resistant Renal Cell Carcinoma) | 1.5 mg/kg | Every 5 days for 25 days | 79% reduction in tumor volume | |

| U87MG (Glioblastoma, Intracranial) | 1.5 mg/kg | Every 5 days for 25 days, then once a week | Initial regression and subsequent stabilization of tumor size | |

| LAPC9 (Prostate Cancer) | Not specified | Not specified | Significantly delayed tumor growth |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis

This protocol is a representative example for assessing the phosphorylation status of mTOR pathway proteins.

Objective: To determine the effect of this compound on the phosphorylation of mTORC1 and mTORC2 substrates.

Materials:

-

Renal cell carcinoma (786-o, A498) or glioblastoma (U87MG) cells

-

This compound

-

Temsirolimus (as a control)

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer apparatus (for transferring proteins to PVDF or nitrocellulose membranes)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-p70S6K (Thr389)

-

Phospho-4EBP1 (Thr37/46)

-

Phospho-Akt (Ser473)

-

Total p70S6K, 4EBP1, and Akt

-

Cleaved PARP

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

ECL detection system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1-1000 nmol/L) or vehicle control for the desired duration (e.g., 24-72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Visualize the protein bands using an ECL detection system.

Cell Viability Assay

This protocol is a representative example for assessing the effect of this compound on cell proliferation.

Objective: To quantify the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., 786-o, A498)

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., XTT or MTS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1-1000 nmol/L) for a specified period (e.g., 72 hours). Include a vehicle-only control.

-

Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for the time recommended by the reagent manufacturer.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Xenograft Model

This protocol is a representative example for evaluating the anti-tumor efficacy of this compound in a preclinical model.

Objective: To assess the effect of this compound on tumor growth in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cells (e.g., SU-R-786-o)

-

Matrigel

-

This compound

-

Vehicle control (e.g., 20% DMSO, 40% PEG-300, 40% PBS)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flanks of the mice.

-

Tumor Growth and Grouping: Allow the tumors to reach a palpable size. Randomly assign the mice to treatment groups (e.g., vehicle, temsirolimus, this compound).

-

Treatment Administration: Administer this compound (e.g., 1.5 mg/kg) via intraperitoneal (i.p.) injection according to the desired schedule (e.g., every 5 days for 25 days).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals.

-

Data Analysis: Calculate the tumor volume and plot the tumor growth curves for each treatment group.

-

Immunohistochemistry (Optional): At the end of the study, tumors can be excised, fixed, and sectioned for immunohistochemical analysis of biomarkers such as cleaved caspase-3 and cleaved PARP to assess apoptosis.

Conclusion

This compound represents a significant advancement in the development of mTOR inhibitors. Its unique bivalent mechanism of action allows for potent and durable inhibition of both mTORC1 and mTORC2, leading to superior anti-tumor efficacy in preclinical models of various cancers, including those resistant to previous generations of mTOR inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and utilize this compound in the fight against cancer.

References

RapaLink-1: A Technical Guide to Dual mTORC1 and mTORC2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2] RapaLink-1 is a third-generation, bivalent mTOR inhibitor designed to overcome the limitations of previous generations of mTOR inhibitors. It achieves this by chemically linking a rapamycin analog with a second-generation mTOR kinase inhibitor, MLN0128 (sapanisertib).[3][4][5] This unique structure allows this compound to bind to two distinct sites on the mTOR complex, resulting in potent and durable inhibition of both mTORC1 and mTORC2. This technical guide provides an in-depth overview of the this compound inhibition pathway, its mechanism of action, quantitative data on its efficacy, and detailed experimental methodologies.

The mTOR Signaling Pathway

The mTOR signaling network is a central regulator of cellular processes. mTORC1, which includes the regulatory protein Raptor, is sensitive to nutrients and growth factors, and controls protein synthesis through the phosphorylation of key substrates like p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). mTORC2, containing the protein Rictor, is generally insensitive to rapamycin and regulates cell survival and cytoskeletal organization, primarily through the phosphorylation of Akt at serine 473.

This compound: Mechanism of Action

This compound is a bivalent inhibitor that simultaneously targets two distinct binding sites on mTOR. It is synthesized by linking a rapamycin analog to the ATP-competitive mTOR kinase inhibitor MLN0128. The rapamycin moiety of this compound binds to the FKBP12 protein, and this complex then binds to the FRB domain of mTOR, primarily within the mTORC1 complex. This interaction provides high affinity and specificity for mTORC1. The MLN0128 component of this compound competes with ATP in the kinase domain of both mTORC1 and mTORC2. This dual-binding mechanism leads to a more potent and sustained inhibition of both mTOR complexes compared to first or second-generation inhibitors alone.

Quantitative Data on this compound Efficacy

This compound has demonstrated superior potency in inhibiting mTOR signaling and cell growth in various cancer models compared to earlier generation inhibitors.

Table 1: In Vitro Inhibition of mTORC1 and mTORC2 Signaling

| Cell Line/Model | Target | IC50 / Effective Concentration | Reference |

| MDA-MB-468 | p-p70S6K (mTORC1) | pIC50 ≥ 9 | |

| MDA-MB-468 | p-4EBP1 (mTORC1) | pIC50 ≥ 8.5 | |

| MDA-MB-468 | p-AKT (S473) (mTORC2) | pIC50 between 7.5 > and ≥ 6.0 | |

| MCF-7 | mTORC1 & mTORC2 targets | 1-3 nM | |

| Glioblastoma (LN229, U87MG) | p-RPS6 & p-4EBP1 (mTORC1) | 1.56 nM | |

| Prostate Cancer Organoids (BM18) | Cell Viability | 0.0003 µM | |

| Prostate Cancer Organoids (LAPC9) | Cell Viability | 0.0046 µM |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |

| Glioblastoma | BALB/c nu/nu mice | 1.5 mg/kg every 5 days (i.p.) | Tumor regression and improved survival | |

| Prostate Cancer (LAPC9 PDX) | SCID mice | 1.5 mg/kg every 5-7 days | Significantly smaller tumors | |

| Sunitinib-Resistant Renal Cell Carcinoma | Nude mice | 1.5 mg/kg every 5 days | 79% reduction in tumor volume |

Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the activity of this compound.

Western Blot Analysis

To assess the inhibition of mTOR pathway signaling, Western blotting is a standard technique.

-

Cell Lysis: Cells are treated with various concentrations of this compound for specified durations (e.g., 3-4 hours). Subsequently, cells are washed with PBS and lysed on ice using RIPA buffer or NP-40 buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 10-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of mTORC1 substrates (p-4EBP1, p-S6K, p-S6) and mTORC2 substrates (p-AKT Ser473). Following incubation with secondary antibodies, protein bands are visualized using chemiluminescence.

Cell Proliferation Assay (MTT Assay)

The effect of this compound on cell growth is commonly measured using an MTT assay.

-

Cell Seeding: Cancer cells (e.g., 3,000 cells/well) are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of this compound concentrations (e.g., 1.5 nM to 48 nM) for a specified period (e.g., 4 days).

-

MTT Incubation: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft models are utilized.

-

Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is typically administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 1.5 mg/kg every 5 days).

-

Tumor Monitoring: Tumor volume is measured regularly. For orthotopic models, tumor burden can be monitored using bioluminescence imaging.

-

Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects.

Conclusion

This compound represents a significant advancement in the development of mTOR inhibitors. Its novel bivalent design allows for potent and sustained dual inhibition of both mTORC1 and mTORC2. This leads to superior anti-proliferative and anti-tumor effects in various preclinical cancer models, including those resistant to previous generations of mTOR inhibitors. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound. Future research will likely focus on its clinical translation and the identification of patient populations most likely to benefit from this promising therapeutic agent.

References

discovery and development of third-generation mTOR inhibitors

An In-depth Technical Guide to the Discovery and Development of Third-Generation mTOR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][4] First and second-generation mTOR inhibitors have shown clinical activity, but their efficacy is often limited by resistance mechanisms.[4] This has spurred the development of third-generation mTOR inhibitors, a novel class of bivalent molecules designed to overcome these resistance mechanisms and provide more durable clinical responses. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and future outlook for this promising new class of anticancer agents.

The Evolution of mTOR Inhibitors: Overcoming Resistance

The development of mTOR inhibitors has progressed through three distinct generations, each designed to address the limitations of its predecessors.

First-Generation mTOR Inhibitors (Rapalogs): Rapamycin and its analogs (rapalogs) are allosteric inhibitors that bind to the FKBP12 protein, and this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTORC1. This selectively inhibits mTORC1 signaling but does not directly inhibit mTORC2. A major limitation of rapalogs is the activation of a negative feedback loop involving PI3K/AKT signaling, which can promote cell survival and lead to drug resistance. Resistance can also arise from mutations in the FRB domain that prevent rapalog binding.

Second-Generation mTOR Inhibitors (TORKi): To address the shortcomings of rapalogs, ATP-competitive mTOR kinase inhibitors (TORKi) were developed. These small molecules target the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2. While TORKis can overcome rapalog resistance, their clinical efficacy has been hampered by dose-limiting toxicities and the emergence of resistance through mutations in the mTOR kinase domain that increase its intrinsic activity.

Third-Generation mTOR Inhibitors (Bivalent Inhibitors): To overcome the resistance mechanisms to both first and second-generation inhibitors, a novel class of "bivalent" or "third-generation" mTOR inhibitors has been developed. These molecules, such as RapaLink-1, are designed to simultaneously engage both the FRB domain (like rapalogs) and the ATP-binding site of the kinase domain (like TORKis). This dual-targeting approach leads to a more potent and durable inhibition of mTOR signaling and is effective against tumors harboring resistance mutations to previous generations of inhibitors.

Mechanism of Action of Third-Generation mTOR Inhibitors

Third-generation mTOR inhibitors exploit the proximity of the FRB and kinase domains within the mTOR protein. By linking a rapamycin analog to an mTOR kinase inhibitor via a chemical linker, these bivalent inhibitors can bind to both sites simultaneously. This creates a high-avidity interaction that is less susceptible to disruption by individual point mutations in either domain. For instance, if a mutation in the FRB domain weakens the binding of the rapamycin moiety, the inhibitor can still be anchored to the kinase domain, and vice versa. This mechanism allows third-generation inhibitors to effectively suppress mTOR signaling in cells with wild-type mTOR as well as in cells that have acquired resistance to either rapalogs or TORKis.

Preclinical Development of this compound: A Prototypical Third-Generation Inhibitor

This compound is a first-in-class third-generation mTOR inhibitor that exemplifies the potential of this novel therapeutic strategy. It was developed by linking a rapamycin analog to the TORKi MLN0128.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and other relevant mTOR inhibitors.

Table 1: In Vitro Potency of mTOR Inhibitors

| Compound | Cell Line | Genotype | IC50 (nM) | Reference |

| This compound | U87MG (Glioblastoma) | WT | 1.56 | |

| This compound | NF2-null Schwann Cells | NF2-deficient | 0.0335 | |

| OSI-027 | BT-474, IGR-OV1, MDA-MB-231 | - | 4 | |

| XL388 | - | - | - | |

| PKI-402 | - | - | 1.7 (mTOR), 1.4 (PI3Kα) |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| Sunitinib-resistant RCC xenograft | This compound | - | 79% reduction in tumor volume | |

| Sunitinib-resistant RCC xenograft | Temsirolimus | - | 37% reduction in tumor volume | |

| LAPC9 Prostate Cancer PDX | This compound | 1.5 mg/kg every 5-7 days | Significant reduction in tumor size | |

| Glioblastoma xenograft | This compound | 1.5 mg/kg | Effective tumor growth suppression | |

| Glioblastoma xenograft | Rapamycin | 10 mg/kg | - | |

| Glioblastoma xenograft | AZD8055 | 75 mg/kg | - |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the development and characterization of third-generation mTOR inhibitors.

Western Blot Analysis for mTOR Pathway Activity

Western blotting is a fundamental technique to assess the phosphorylation status of mTOR and its downstream effectors, which serves as a readout of pathway activity.

Protocol Overview:

-

Cell Lysis: Cells are treated with mTOR inhibitors for a specified time and then lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay like the BCA or Bradford assay to ensure equal loading.

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of mTOR, S6K1, 4E-BP1, and AKT.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR and its inhibition by test compounds.

Protocol Overview:

-

Immunoprecipitation of mTORC1/2: mTOR complexes are immunoprecipitated from cell lysates using antibodies against specific subunits like Raptor (for mTORC1) or Rictor (for mTORC2).

-

Kinase Reaction: The immunoprecipitated complexes are incubated with a substrate (e.g., recombinant 4E-BP1 or AKT) and ATP in a kinase buffer. The reaction is initiated in the presence or absence of the mTOR inhibitor.

-

Detection of Phosphorylation: The phosphorylation of the substrate is measured, typically by Western blotting with a phospho-specific antibody or by using a fluorescence-based method like LanthaScreen®.

Cell Viability and Proliferation Assays

These assays determine the cytotoxic and cytostatic effects of mTOR inhibitors on cancer cells.

Protocol Overview:

-

Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of the mTOR inhibitor for a specified period (e.g., 72 hours).

-

Viability/Proliferation Measurement: Cell viability can be assessed using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the anti-tumor efficacy and pharmacokinetic properties of mTOR inhibitors in a living organism.

Protocol Overview:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Drug Administration: Once tumors reach a certain size, the mice are treated with the mTOR inhibitor or a vehicle control, following a specific dosing schedule.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the in vivo inhibition of the mTOR pathway by Western blotting or immunohistochemistry.

Visualizations

mTOR Signaling Pathway

Caption: Simplified overview of the mTOR signaling pathway.

Mechanism of Different Generations of mTOR Inhibitors

Caption: Targeting mechanisms of different mTOR inhibitor generations.

Drug Discovery Workflow for Third-Generation mTOR Inhibitors

Caption: Workflow for developing third-generation mTOR inhibitors.

Future Directions and Conclusion

Third-generation mTOR inhibitors represent a significant advancement in the targeted therapy of cancers with mTOR pathway dysregulation. Their unique bivalent mechanism of action allows them to overcome the key resistance mechanisms that have limited the efficacy of previous generations of mTOR inhibitors. Preclinical studies with compounds like this compound have demonstrated their potential to potently inhibit mTOR signaling and suppress tumor growth in resistant models.

The future of this field lies in the clinical development of these promising agents. As of late 2025, several third-generation mTOR inhibitors are in various stages of clinical investigation. Key challenges will include identifying the patient populations most likely to benefit from these therapies through the development of predictive biomarkers, as well as managing potential on-target and off-target toxicities. Combination strategies, where third-generation mTOR inhibitors are paired with other targeted agents or chemotherapies, may also hold promise for achieving even more profound and durable anti-tumor responses.

References

- 1. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

RapaLink-1: A Technical Guide to the Third-Generation Bivalent mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RapaLink-1 is a novel, third-generation bivalent inhibitor of the mechanistic target of rapamycin (mTOR). Engineered by conjugating rapamycin with the ATP-competitive mTOR kinase inhibitor MLN0128 via an inert chemical linker, this compound offers a unique dual-binding mechanism that targets both the FKBP12-rapamycin-binding (FRB) domain and the kinase domain of mTOR.[1][2] This bivalent interaction results in potent and durable inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), overcoming resistance mechanisms observed with previous generations of mTOR inhibitors.[1][3] Notably, this compound has demonstrated the ability to cross the blood-brain barrier, showing significant promise in preclinical models of aggressive brain cancers such as glioblastoma.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's innovative design allows it to physically bridge two distinct functional sites on the mTOR protein. The rapamycin moiety binds to the FRB domain, an allosteric site, while the MLN0128 component targets the ATP-binding pocket within the kinase domain. This dual engagement leads to a more profound and sustained inhibition of mTOR signaling than can be achieved with either rapamycin or a kinase inhibitor alone.

At low nanomolar concentrations, this compound exhibits selective and potent inhibition of mTORC1, effectively blocking the phosphorylation of downstream effectors such as the ribosomal protein S6 (RPS6) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). At higher concentrations, this compound also effectively inhibits mTORC2, as evidenced by the reduced phosphorylation of AKT at serine 473. This dual activity is critical for overcoming the feedback activation of AKT that can occur with mTORC1-selective inhibitors.

Quantitative Efficacy Data

The potency of this compound has been evaluated across a range of cancer cell lines, demonstrating significant anti-proliferative and pro-apoptotic effects. The following tables summarize key quantitative data from preclinical studies.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LAPC9 | Prostate Cancer | 0.0046 | |

| BM18 | Prostate Cancer | 0.0003 |

Table 1: IC50 Values of this compound in Prostate Cancer Patient-Derived Xenograft Organoids.

| Cell Line | Glioblastoma Subtype | Relative IC50 | Reference |

| SF188 | Pediatric | Most Sensitive | |

| JHH520 | Mesenchymal | ||

| BTSC233 | Mesenchymal | ||

| GBM1 | Classical | ||

| NCH644 | Proneural | Most Resistant |

Table 2: Relative Sensitivity of Glioblastoma Stem Cell Lines to this compound. (Note: Specific IC50 values were presented graphically in the source material).

| Parameter | Cell Line(s) | Concentration | Effect | Reference |

| mTORC1/mTORC2 Signaling Inhibition | MDA-MB-468 | 1-3 nM | Inhibition of phosphorylation of mTORC1 and mTORC2 targets | |

| Growth Inhibition | U87MG | 0-200 nM (3 days) | Dose-dependent growth inhibition | |

| Cell Cycle Arrest | U87MG | 0-12.5 nM (48 hours) | Arrest at G0/G1 phase | |

| Selective mTORC1 Inhibition | U87MG, LN229 | 1.56 nM | Selective inhibition of p-RPS6S235/236 and p-4EBP1T37/46 | |

| Apoptosis Induction | 786-o, A498 (Renal Cell Carcinoma) | 100 nM | Induction of apoptosis |

Table 3: Effective Concentrations of this compound in In Vitro Assays.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from studies evaluating the anti-proliferative effects of this compound on glioblastoma stem cells.

-

Cell Seeding: Plate glioblastoma stem cells in 96-well plates at a density of 5,000 cells per well in complete serum-free suspension media.

-

Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 4 days at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using a logarithmic nonlinear regression formula in appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is a composite based on methodologies used to assess mTOR pathway inhibition by this compound.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse on ice for 30 minutes in RIPA lysis buffer or NP-40 buffer (50 mM Tris [pH 7.4], 1% NP-40, 150 mmol/L NaCl, 40 mmol/L NaF) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-20% Tris-glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-protein detection, BSA is the preferred blocking agent.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key primary antibodies include:

-

p-4EBP1 (Ser65)

-

p-S6 (Ser235/236)

-

p-AKT (Ser473)

-

Total 4EBP1

-

Total S6

-

Total AKT

-

GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensities using appropriate software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

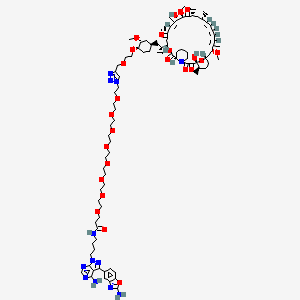

Signaling Pathways

Caption: this compound dually inhibits mTORC1 and mTORC2 signaling pathways.

Experimental Workflow

Caption: Workflow for preclinical evaluation of this compound.

References

RapaLink-1: A Technical Overview of a Third-Generation mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RapaLink-1 is a novel, third-generation bivalent inhibitor of the mechanistic target of rapamycin (mTOR). By covalently linking a rapamycin analog with a second-generation mTOR kinase inhibitor, MLN0128, this compound leverages a unique dual-binding mechanism to potently and durably inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and experimental considerations for this compound, intended for researchers and professionals in drug development.

Molecular and Physical Properties

This compound is a large, complex molecule designed for high-affinity binding to mTOR. Its quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉₁H₁₃₈N₁₂O₂₄ | PubChem, Cell Signaling Technology |

| Molecular Weight | 1784.14 g/mol | Cell Signaling Technology |

| CAS Number | 1887095-82-0 | Cell Signaling Technology |

| Appearance | Lyophilized powder | Cell Signaling Technology |

| Solubility | Soluble in DMSO | Cell Signaling Technology |

Mechanism of Action: Dual Inhibition of mTOR

This compound's innovative design allows it to simultaneously engage two distinct sites on the mTOR protein. It is a dimeric molecule composed of rapamycin linked to a desalkyl derivative of sapanisertib via a linker group.[3] This bivalent interaction confers superior inhibitory activity compared to first and second-generation mTOR inhibitors.

The rapamycin moiety of this compound binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, a characteristic of first-generation inhibitors that primarily targets mTORC1. The MLN0128 component, an ATP-competitive inhibitor, targets the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2.[4][5] This dual-pronged attack results in a more comprehensive and sustained inhibition of mTOR signaling.

Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound effectively downregulates this pathway by inhibiting the phosphorylation of key downstream effectors of both mTORC1 and mTORC2.

Experimental Protocols & Methodologies

The following sections outline common experimental approaches to characterize the activity of this compound.

Cell Viability and Proliferation Assays

To assess the cytotoxic and cytostatic effects of this compound, standard cell viability assays are employed.

General Protocol Outline:

-

Cell Seeding: Plate cancer cell lines (e.g., sunitinib-resistant renal cell carcinoma cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a dose-response range of this compound (e.g., 1-1000 nmol/L) for various time points (e.g., 24-96 hours).

-

Viability Assessment: Utilize a colorimetric or fluorometric assay (e.g., MTT, PrestoBlue) to quantify cell viability according to the manufacturer's instructions.

-

Data Analysis: Calculate IC₅₀ values to determine the concentration of this compound required to inhibit cell growth by 50%.

Western Blotting for Signaling Pathway Analysis

Western blotting is crucial for confirming the on-target effects of this compound by measuring the phosphorylation status of mTOR downstream targets.

General Protocol Outline:

-

Cell Lysis: Treat cells with this compound as described above, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins, including Akt (Ser473), p70S6K (Thr389), and 4E-BP1 (Thr37/46).

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

In Vivo Studies

In vivo experiments are essential to validate the anti-tumor efficacy of this compound.

General Protocol Outline:

-

Xenograft Model: Establish tumor xenografts by subcutaneously injecting cancer cells into immunodeficient mice.

-

Treatment Administration: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound via an appropriate route (e.g., intraperitoneal injection).

-

Tumor Monitoring: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, harvest tumors for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Synthesis of this compound

This compound is synthesized using click chemistry, specifically a copper-catalyzed azide-alkyne cycloaddition. This reaction joins rapamycin and sapanisertib (an mTOR active-site inhibitor) via a polyethylene glycol linker.

Conclusion

This compound represents a significant advancement in the development of mTOR inhibitors. Its unique bivalent mechanism of action provides a potent and durable inhibition of both mTORC1 and mTORC2, offering a promising therapeutic strategy for cancers that are resistant to earlier-generation mTOR inhibitors. The experimental methodologies outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Mighty this compound vanquishes undruggable mutant mTOR in glioblastoma - Jhanwar-Uniyal - Translational Cancer Research [tcr.amegroups.org]

The Bivalent Advantage: A Technical Guide to the Pharmacokinetics of RapaLink-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of RapaLink-1's pharmacokinetics, drawing from available preclinical data. This compound is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and metabolism. Its unique structure, which covalently links a rapamycin analogue to a second-generation mTOR kinase inhibitor (MLN0128/sapanisertib), offers a distinct pharmacological profile compared to its predecessors.[1][2] This guide will delve into its mechanism of action, summarize key experimental findings, and provide detailed methodologies for the assays used to characterize this promising therapeutic agent.

Mechanism of Action: Dual Targeting of the mTOR Complex

This compound was engineered to overcome the limitations of first and second-generation mTOR inhibitors.[2] First-generation inhibitors, known as rapalogs, allosterically inhibit mTOR Complex 1 (mTORC1) but have an incomplete effect. Second-generation mTOR kinase inhibitors (TORKi) block the ATP-binding site of both mTORC1 and mTORC2 but can suffer from poor in vivo durability.[3][4]

This compound's innovative design allows it to simultaneously engage two distinct sites on the mTOR protein. The rapamycin moiety binds to the FKBP12-rapamycin-binding (FRB) domain, providing high affinity and specificity for mTORC1, while the MLN0128 component targets the ATP-binding site in the kinase domain. This bivalent interaction leads to a more potent and sustained inhibition of mTORC1 signaling.

Below is a diagram illustrating the signaling pathway affected by this compound.

Pharmacokinetic Profile

While comprehensive quantitative pharmacokinetic data for this compound (such as Cmax, Tmax, AUC, and clearance) are not extensively available in the public domain, preclinical studies have provided key insights into its in vivo behavior.

Key Characteristics:

-

Blood-Brain Barrier Penetration: A critical feature of this compound is its ability to cross the blood-brain barrier. This has been demonstrated indirectly through the potent inhibition of mTORC1 downstream targets (p-RPS6 and p-4EBP1) in the brain tissue of mice following systemic administration. This characteristic makes it a promising candidate for treating central nervous system malignancies like glioblastoma.

-

Durable Inhibition: In cell-based assays, this compound demonstrates a prolonged intracellular half-life, leading to sustained inhibition of mTOR signaling even after the compound is washed out. This durability is attributed to its bivalent binding mechanism, which increases its affinity and stability at the target site.

-

In Vivo Efficacy at Intermittent Dosing: Preclinical studies in mouse xenograft models of glioblastoma and renal cell carcinoma have shown significant anti-tumor efficacy with intermittent dosing schedules, such as 1.5 mg/kg administered intraperitoneally every 5 to 7 days. This suggests a prolonged duration of action in vivo.

Table 1: Summary of In Vivo Administration in Preclinical Models

| Parameter | Details | Source(s) |

| Animal Model | Mice (e.g., BALB/cnu/nu, nude) | |

| Dosing | 1.0 - 2.0 mg/kg | |

| Administration Route | Intraperitoneal (i.p.) injection | |

| Vehicle | 10% DMSO, 90% Corn Oil OR 20% DMSO, 40% PEG-300, 40% PBS | |

| Frequency | Every 5-7 days for efficacy studies; single dose for acute signaling studies |

Experimental Protocols

The characterization of this compound's pharmacokinetics and pharmacodynamics has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Assays

a) Cell Viability Assay (XTT-based)

This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.

-

Cell Plating: Plate cells (e.g., 786-o or A498 renal cell carcinoma lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1-1000 nmol/L) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).

-

XTT Reagent Addition: Add XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, mixed with an electron-coupling agent, to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of XTT to a formazan product by metabolically active cells.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm.

-

Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

b) Western Blotting for mTOR Pathway Inhibition

This technique is crucial for assessing the pharmacodynamic effects of this compound on its molecular targets.

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and load equal amounts of protein onto a polyacrylamide gel. Separate proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-S6, phospho-4EBP1, phospho-AKT, and their total protein counterparts) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Experiments

a) Orthotopic Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a more physiologically relevant setting.

-

Cell Implantation: Intracranially inject human glioblastoma cells (e.g., U87MG expressing luciferase) into immunodeficient mice (e.g., BALB/cnu/nu).

-

Tumor Establishment: Monitor tumor growth via bioluminescence imaging.

-

Treatment Initiation: Once tumors are established, randomize mice into treatment groups: Vehicle, MLN0128 (daily), rapamycin (daily), and this compound (e.g., 1.5 mg/kg, every 5 days).

-

Administration: Administer drugs via intraperitoneal (i.p.) injection.

-

Monitoring: Monitor tumor burden regularly using bioluminescence imaging and record animal body weights to assess toxicity.

-

Endpoint Analysis: At the end of the study (or when animals show signs of illness), euthanize the mice. Tumors can be harvested for pharmacodynamic analysis (Western blotting) or immunohistochemistry (e.g., for Ki67 to assess proliferation).

-

Survival Analysis: A separate cohort of animals can be monitored for overall survival.

b) Brain Tissue Pharmacodynamic Analysis

This experiment is performed to confirm target engagement in the central nervous system.

-

Dosing: Treat normal or tumor-bearing mice with a single i.p. injection of this compound (e.g., 0.4 mg/kg or 4 mg/kg) or control compounds.

-

Tissue Harvest: At a specified time point post-injection (e.g., 30 minutes), euthanize the mice and rapidly harvest brain, liver, and skeletal muscle tissues.

-

Tissue Lysis: Immediately homogenize and lyse the tissues in appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Western Blotting: Perform Western blot analysis on the tissue lysates as described in section 3.1.b to measure the phosphorylation status of mTOR pathway proteins.

Conclusion and Future Directions

This compound represents a significant advancement in mTOR inhibitor design, demonstrating potent and durable target inhibition in preclinical models. Its ability to cross the blood-brain barrier is a key pharmacokinetic feature that positions it as a promising therapeutic for brain cancers. While current data strongly support its mechanism of action and in vivo efficacy, a detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) properties through formal pharmacokinetic studies is a necessary next step. Future clinical trials, which are highly anticipated for indications like renal cell carcinoma, will be crucial in translating the promising preclinical profile of this compound into tangible patient benefits.

References

- 1. Mighty this compound vanquishes undruggable mutant mTOR in glioblastoma - Jhanwar-Uniyal - Translational Cancer Research [tcr.amegroups.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Dual-mTOR Inhibitor this compound Reduces Prostate Cancer Patient-Derived Xenograft Growth and Alters Tumor Heterogeneity [frontiersin.org]

- 4. Improving the efficacy of mTOR inhibition - Qi Fan [grantome.com]

RapaLink-1: A Technical Guide to a Third-Generation mTOR Inhibitor for Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status, to control essential cellular processes.[3] Dysregulation of the mTOR signaling pathway is a common feature in a multitude of human diseases, most notably cancer, which has made it a prime target for therapeutic intervention.[4][]

The study of mTOR has been greatly facilitated by the use of pharmacological inhibitors. First-generation inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTOR Complex 1 (mTORC1) by binding to FKBP12. However, these inhibitors only partially suppress mTORC1 activity and do not inhibit mTOR Complex 2 (mTORC2). This led to the development of second-generation mTOR kinase inhibitors (TORKis), which competitively block the ATP-binding site of mTOR, thereby inhibiting both mTORC1 and mTORC2. While more potent, TORKis can be limited by toxicity and the development of resistance.

To overcome the limitations of previous generations, a novel class of third-generation mTOR inhibitors has emerged. RapaLink-1 is a bivalent inhibitor that ingeniously combines the structural features of rapamycin and a TORKi (MLN0128) connected by an inert chemical linker. This unique design allows this compound to simultaneously bind to two distinct sites on the mTOR complex: the FKBP12-rapamycin-binding (FRB) domain and the kinase domain. This dual-binding mechanism confers several advantages, including increased potency, durability of inhibition, and the ability to overcome resistance mutations that affect first- and second-generation inhibitors. This guide provides an in-depth technical overview of this compound as a powerful tool for investigating the complexities of mTOR signaling.

Mechanism of Action

This compound's innovative design as a bivalent inhibitor underpins its enhanced efficacy and specificity in targeting mTOR signaling. It is composed of a rapamycin moiety linked to an mTOR kinase inhibitor, MLN0128. This structure allows for a dual-pronged attack on the mTOR protein.

The rapamycin component of this compound binds to the intracellular protein FKBP12. The resulting this compound-FKBP12 complex then targets the FRB domain of mTOR, a mechanism shared with first-generation inhibitors. Concurrently, the MLN0128 moiety of this compound engages the ATP-binding site within the kinase domain of mTOR, mimicking the action of second-generation inhibitors. This simultaneous binding to two distinct sites creates a highly stable and potent interaction with mTOR, effectively shutting down its kinase activity.

This bivalent binding leads to a more complete and sustained inhibition of mTORC1 activity compared to rapamycin alone, affecting both rapamycin-sensitive and -resistant functions of the complex. Consequently, this compound robustly inhibits the phosphorylation of key downstream effectors of mTORC1, including 4E-BP1 and S6K1, which are critical for protein synthesis and cell growth. While this compound can also inhibit mTORC2, it often exhibits a degree of selectivity for mTORC1 at lower concentrations. The dual-targeting nature of this compound not only enhances its inhibitory potency but also provides a means to overcome common resistance mechanisms that arise from mutations in either the FRB or the kinase domain of mTOR.

Caption: Bivalent binding mechanism of this compound to the mTOR complex.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Effect | Reference |

| U87MG | Glioblastoma | Cell Growth | Inhibition | 0-200 nM (3 days) | Growth inhibition | |

| U87MG | Glioblastoma | Cell Cycle | Arrest | 0-12.5 nM (48 hours) | G0/G1 arrest | |

| LN229 | Glioblastoma | Cell Growth | Inhibition | ~1.56 nM | More potent than rapamycin or MLN0128 | |

| NCH644 | Glioblastoma | Cell Growth | IC50 | Nano-molar range | Dose-dependent decrease in cell growth | |

| GBM1 | Glioblastoma | Cell Growth | IC50 | Nano-molar range | Dose-dependent decrease in cell growth | |

| 786-o | Renal Cell Carcinoma | Cell Viability | Reduction | 100 nM (72 hours) | Significant reduction in viability | |

| A498 | Renal Cell Carcinoma | Cell Viability | Reduction | 100 nM (72 hours) | Significant reduction in viability | |

| SU-R-786-o | Sunitinib-Resistant Renal Cell Carcinoma | Cell Growth | Suppression | Not specified | Greater suppression than temsirolimus | |

| MCF-7 | Breast Cancer | Cell Growth | IC50 | Comparable to rapamycin + MLN0128 | Potent growth inhibition | |

| MDA-MB-468 | Breast Cancer | mTORC1 Inhibition | pIC50 (p-p70S6K) | ≥9 | Potent inhibition | |

| MDA-MB-468 | Breast Cancer | mTORC1 Inhibition | pIC50 (p-4EBP1) | ≥8.5 | Potent inhibition | |

| MDA-MB-468 | Breast Cancer | mTORC2 Inhibition | pIC50 (p-AKT) | <7.5 | Lowered inhibition compared to mTORC1 | |

| LAPC9 | Prostate Cancer | Cell Proliferation | Reduction | 0.1-10 µM | Significant reduction in proliferation |

Inhibition of mTOR Signaling Pathway Components by this compound

| Cell Line | Downstream Target | This compound Concentration | Duration | Result | Reference |

| U87MG | p-RPS6 (S235/236) | As low as 1.56 nM | Not specified | Selective inhibition | |

| U87MG | p-4EBP1 (T37/46) | As low as 1.56 nM | Not specified | Selective inhibition | |

| 786-o | p-p70S6K (T389) | 100 nM | Not specified | Inhibition | |

| 786-o | p-4EBP1 (T37/46) | 100 nM | Not specified | Inhibition | |

| 786-o | p-AKT (S473) | 100 nM | Not specified | Inhibition | |

| A498 | p-p70S6K (T389) | 100 nM | Not specified | Inhibition | |

| A498 | p-4EBP1 (T37/46) | 100 nM | Not specified | Inhibition | |

| A498 | p-AKT (S473) | 100 nM | Not specified | Inhibition | |

| MCF-7 | p-S6 (S240/244, S235/236) | 1-3 nM | 4 hours | Inhibition | |

| MCF-7 | p-4EBP1 (T37/46/70, S65) | 1-3 nM | 4 hours | Inhibition | |

| MCF-7 | p-AKT (S473) | 1-3 nM | 4 hours | Inhibition | |

| HEK-293E | p-S6K (T389) | 3 nM | 4 hours | Selective and almost complete block | |

| HEK-293E | p-4EBP1 (S65) | 3 nM | 4 hours | Selective and almost complete block | |

| HEK-293E | p-4EBP1 (T37/46) | 3 nM | 4 hours | Selective and almost complete block | |

| HEK-293E | p-ULK1 (S757) | 3 nM | 4 hours | Selective and almost complete block | |

| HEK-293E | p-AKT (S473) | 3 nM | 4 hours | No demonstrable effect | |

| Endothelial Cells | p-mTOR, p-4-EBP1, p-S6 | 250 pM | 24 hours | Inhibition of ethanol-induced activation |

In Vivo Efficacy of this compound

| Animal Model | Cancer Type | This compound Dose | Dosing Schedule | Outcome | Reference |

| Nude Mice (U87MG xenografts) | Glioblastoma | Not specified | Every 5 days | Decreased tumor growth, improved survival | |

| Nude Mice (GBM43 xenografts) | Glioblastoma | Not specified | Every 5 days | Decreased tumor growth | |

| Nude Mice (SU-R-RCC xenografts) | Sunitinib-Resistant Renal Cell Carcinoma | Not specified | Not specified | Reduced tumor volume by an average of 79% | |

| Nude Mice (LAPC9 xenografts) | Prostate Cancer | 1.5 mg/kg | Every 5-7 days | Significantly smaller tumors | |

| Nude Mice (MCF-7 xenografts) | Breast Cancer | 1.5 mg/kg | Single dose | Prolonged inhibition of mTOR signaling for over 4 days |

Experimental Protocols

Western Blot Analysis of mTOR Pathway Inhibition

This protocol provides a general framework for assessing the phosphorylation status of key mTOR signaling proteins in response to this compound treatment.

1. Cell Culture and Treatment:

-

Seed cells (e.g., U87MG, MCF-7, 786-o) in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with desired concentrations of this compound (e.g., 1 nM to 100 nM) or vehicle control (DMSO) for a specified duration (e.g., 4 to 48 hours).

2. Cell Lysis:

-

Place the culture dish on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the BCA assay.

4. Sample Preparation and SDS-PAGE:

-

Mix a standardized amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

-

Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis to separate proteins by size.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-4E-BP1 (Thr37/46), phospho-S6 (Ser240/244), phospho-AKT (Ser473), and their total protein counterparts) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

7. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading across lanes.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

1. Cell Seeding:

-

Plate cells in a 96-well plate at a density of approximately 3,000 cells per well in 100 µL of growth medium.

-

Include wells for blank controls (medium only) and vehicle controls (cells with DMSO).

2. Drug Treatment:

-

After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 1.5 nM to 48 nM) in triplicate.

-

Incubate the cells for the desired treatment duration (e.g., 2 to 6 days).

3. MTT Addition and Incubation:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

-

Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

1. Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million U87MG or MCF-7 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., athymic nu/nu mice).

2. Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor formation and growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Drug Administration:

-

Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 1.5 mg/kg) and schedule (e.g., every 5 days).

-

The control group should receive vehicle injections following the same schedule.

4. Monitoring and Data Collection:

-

Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

5. Data Analysis:

-

Plot the mean tumor growth curves for each treatment group.

-

Perform statistical analysis to determine the significance of any differences in tumor growth between the this compound and control groups.

-

If applicable, analyze survival data using Kaplan-Meier curves.

Mandatory Visualizations

Caption: this compound potently inhibits mTORC1 and can also inhibit mTORC2.

Caption: A typical workflow for evaluating the efficacy of this compound.

References

The Gatekeeper's Role: FKBP12 in the Potentiation of RapaLink-1 Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of numerous cancers.[1][2] RapaLink-1, a third-generation mTOR inhibitor, represents a significant advancement in targeting this pathway by overcoming resistance mechanisms that limit the efficacy of earlier-generation inhibitors.[3][4] This bivalent molecule ingeniously combines the high-affinity FKBP12-binding motif of rapamycin with a potent mTOR kinase inhibitor (TORKi), MLN0128.[4] This unique structure confers a dual mechanism of action that is critically dependent on the intracellular protein FK506-binding protein 12 (FKBP12). This technical guide delves into the pivotal role of FKBP12 in mediating the activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

The Ternary Complex: FKBP12 as a Linchpin for this compound's Mechanism of Action

The activity of this compound is not inherent to the molecule itself but is unlocked through its interaction with FKBP12. This interaction is the foundational step for the formation of a stable ternary complex with the mTOR protein.

This compound is designed to bind to FKBP12 with high affinity, a characteristic inherited from its rapamycin component. This initial binding event is crucial as it correctly orients the TORKi moiety of this compound to effectively engage with the ATP-binding site in the kinase domain of mTOR. Simultaneously, the rapamycin portion of the molecule binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR. This dual-binding mechanism, orchestrated by the initial FKBP12 interaction, results in a significant increase in the affinity and stability of the inhibitor-target engagement, leading to potent and durable inhibition of both mTORC1 and mTORC2.

The significance of FKBP12 is underscored by the observation that in the absence of this protein, the inhibitory activity of this compound is substantially diminished. FKBP12 essentially acts as a molecular chaperone, guiding this compound to its target and locking it in an inhibitory conformation.

Quantitative Analysis of this compound Activity

The enhanced potency of this compound, mediated by FKBP12, has been demonstrated across various cancer cell lines. The following tables summarize key quantitative data on the efficacy of this compound.

| Cell Line | Assay Type | Inhibitor | IC50 / pIC50 | Reference |

| MDA-MB-468 | p-p70S6K (mTORC1) | This compound | pIC50 ≥ 9 | |

| MDA-MB-468 | p-4EBP1 (mTORC1) | This compound | pIC50 ≥ 8.5 | |

| MDA-MB-468 | p-AKT (mTORC2) | This compound | 6.0 < pIC50 < 7.5 | |

| LAPC9 Organoids | Viability | This compound | 0.0046 µM | |

| BM18 Organoids | Viability | This compound | 0.0003 µM | |

| U87MG | Growth Inhibition | This compound | Effective at 0-200 nM | |

| LN229 and U87MG | Growth Inhibition | This compound | More potent than rapamycin or MLN0128 |

| In Vivo Model | Treatment | Outcome | Reference |

| Sunitinib-resistant Renal Cell Carcinoma (SU-R-RCC) Xenografts | This compound | 79% average reduction in tumor volume | |

| Sunitinib-resistant Renal Cell Carcinoma (SU-R-RCC) Xenografts | Temsirolimus | 37% average reduction in tumor volume |

Signaling Pathway and Mechanism of Action

The binding of the FKBP12-RapaLink-1 complex to mTOR effectively shuts down the downstream signaling of both mTORC1 and mTORC2. This leads to the dephosphorylation of key substrates, ultimately resulting in the inhibition of protein synthesis, cell growth, and proliferation.

Figure 1: The mTOR signaling pathway and the inhibitory action of the this compound-FKBP12 complex.

Experimental Protocols

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol outlines the general steps for assessing the phosphorylation status of key mTOR pathway proteins following treatment with this compound.

1. Cell Culture and Treatment:

-

Plate cells (e.g., MDA-MB-468, U87MG) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-mTOR, phospho-p70S6K, phospho-4EBP1, phospho-AKT, and total protein counterparts, as well as a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Figure 2: A generalized workflow for Western Blot analysis.

Cell Proliferation (WST-1) Assay

This protocol is for assessing the effect of this compound on cell viability and proliferation.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 72 hours).

3. WST-1 Reagent Addition:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

4. Absorbance Measurement:

-

Shake the plate for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader.

-

A reference wavelength of >600 nm can be used to subtract background.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value using a dose-response curve.

Co-Immunoprecipitation (Co-IP) to Demonstrate FKBP12-mTOR Interaction

This protocol can be adapted to show the this compound-dependent interaction between FKBP12 and mTOR.

1. Cell Culture and Treatment:

-

Grow cells to high confluency in 10 cm dishes.

-

Treat cells with this compound or vehicle control for the desired time.

2. Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease and phosphatase inhibitors.

-

Centrifuge to clear the lysate.

3. Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the lysate with an antibody against mTOR or FKBP12 overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash several times with lysis buffer.

4. Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against both mTOR and FKBP12 to detect the co-precipitated protein.

Figure 3: Workflow for Co-Immunoprecipitation.

Conclusion

The immunophilin FKBP12 is an indispensable partner for the third-generation mTOR inhibitor, this compound. It acts as a crucial gatekeeper, enabling the formation of a high-affinity, stable ternary complex with mTOR. This unique mechanism of action, initiated by the binding of this compound to FKBP12, allows for potent and durable inhibition of both mTORC1 and mTORC2, leading to superior anti-proliferative effects and the ability to overcome resistance to previous generations of mTOR inhibitors. Understanding the central role of FKBP12 is paramount for the continued development and clinical application of this promising class of anticancer agents.

References

- 1. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]

- 2. Potential new therapy of Rapalink‐1, a new generation mammalian target of rapamycin inhibitor, against sunitinib‐resistant renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Cell Signaling Technology [cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

RapaLink-1 in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RapaLink-1, a third-generation, bivalent inhibitor of the mammalian target of rapamycin (mTOR), represents a significant advancement in the targeted therapy of cancer. By combining the functionalities of rapamycin and the mTOR kinase inhibitor MLN0128, this compound achieves a durable and potent inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual-action mechanism overcomes resistance observed with earlier-generation mTOR inhibitors and has demonstrated promising preclinical efficacy in various cancer models, including glioblastoma and renal cell carcinoma. This technical guide provides a comprehensive overview of this compound's mechanism of action, its applications in cancer research, detailed experimental protocols, and a summary of key quantitative data.

Introduction: The Evolution of mTOR Inhibition